1-cyclopentyl-4,5,6,7-tetrahydro-1H-1,2,3-benzotriazole-6-carboxylic acid

Overview

Description

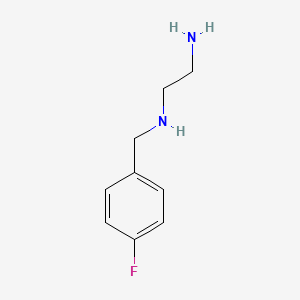

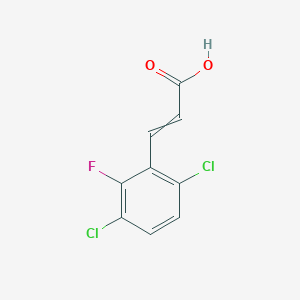

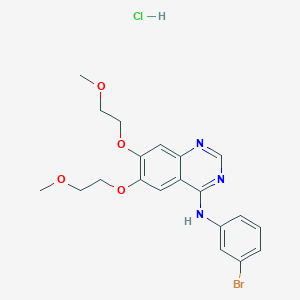

“1-cyclopentyl-4,5,6,7-tetrahydro-1H-1,2,3-benzotriazole-6-carboxylic acid” is a heterocyclic compound. It’s also known as 1H-Benzotriazole-6-carboxylic acid, 1-cyclopentyl-4,5,6,7-tetrahydro .

Molecular Structure Analysis

The molecular formula of this compound is C12H17N3O2. The molecular weight is 235.28 g/mol .Scientific Research Applications

Synthesis and Chemical Transformations

- Efficient Syntheses of Substituted Carbazoles and Cyclopent[b]indoles : This compound is instrumental in synthesizing a range of substituted carbazoles and cyclopent[b]indoles. The process involves lithiation and 1,4-addition with alpha,beta-unsaturated ketones and aldehydes, leading to the creation of diverse structures with potential applications in various fields of chemistry (Katritzky et al., 1996).

Synthesis of Heterocyclic Compounds

- Synthesis of Benzothiazoles and Other Heterocycles : The compound facilitates the synthesis of benzothiazoles from carboxylic acids, offering a general method for creating these compounds with potential applications in pharmaceuticals and materials science (Meghdadi et al., 2012).

Applications in Organic Chemistry

- Homologation of Carboxylic Acids : This compound is used in converting carboxylic acids into homologated acids or esters. This reaction is crucial in the field of organic synthesis, providing a pathway for creating new compounds (Katritzky et al., 2001).

Synthesis of Novel Compounds

- Synthesis of 1,2,4-oxadiazoles : Utilizing 1-cyclopentyl-4,5,6,7-tetrahydro-1H-1,2,3-benzotriazole-6-carboxylic acid as a starting material, a library of 1,2,4-oxadiazoles has been synthesized. These compounds have potential uses in various chemical industries (Poulain et al., 2001).

Creation of Antimicrobial Agents

- Development of Antimicrobial Compounds : The compound has been used in synthesizing derivatives with antimicrobial activities. This is particularly important in the field of medicinal chemistry and drug development (Özden et al., 2011).

Exploration in Drug Design

- Designing Thromboxane Receptor Antagonists : The compound has played a role in creating novel isosteres for carboxylic acid functional groups, which are significant in designing potent thromboxane receptor antagonists, a key area in drug development (Ballatore et al., 2011).

Synthesis of Biologically Active Compounds

- Creation of β-Lactones and Azetidinones : This compound is crucial in synthesizing β-lactones and azetidinones, compounds with significant biological activities. These syntheses have implications in pharmaceutical research and development (Wedler et al., 2006), (Chavan et al., 2007).

Mechanism of Action

Target of Action

Similar compounds with an indazole nucleus have been found to interact with a variety of targets, including enzymes, receptors, and proteins involved in various biological processes .

Mode of Action

Compounds with similar structures have been found to interact with their targets through various mechanisms, such as inhibiting enzyme activity, modulating receptor function, or interfering with protein-protein interactions .

Biochemical Pathways

Indazole derivatives have been found to influence a variety of biological pathways, including those involved in inflammation, cancer, and various metabolic processes .

Result of Action

Similar compounds have been found to exert various effects at the molecular and cellular levels, such as inducing or inhibiting the expression of certain genes, altering cell signaling pathways, or affecting cell proliferation and survival .

properties

IUPAC Name |

3-cyclopentyl-4,5,6,7-tetrahydrobenzotriazole-5-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17N3O2/c16-12(17)8-5-6-10-11(7-8)15(14-13-10)9-3-1-2-4-9/h8-9H,1-7H2,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QCVDTIKTDICWMG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)N2C3=C(CCC(C3)C(=O)O)N=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

235.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-cyclopentyl-4,5,6,7-tetrahydro-1H-1,2,3-benzotriazole-6-carboxylic acid | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[1-(Trifluoromethyl)cyclobutyl]methanesulfonyl chloride](/img/structure/B1460368.png)

![7-(4-{[7-(4-Chlorobutoxy)quinolin-2-yl]oxy}butoxy)-1,2-dihydroquinolin-2-one](/img/structure/B1460370.png)

![2-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-2-(methoxyimino)ethanethioamide](/img/structure/B1460371.png)

![5-Amino-1-benzo[1,3]dioxol-5-yl-3-methyl-1H-pyrazole-4-carbonitrile](/img/structure/B1460387.png)